3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Overview
Description
The compound “3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine” is a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves a series of reactions including condensation, cyclization, and N-methylation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyridopyrimidine core. The structure was confirmed by elemental analysis and spectral (MS, IR, and 1H NMR) data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Synthesis and Biological Evaluation as Antitumor Agents Research has led to the synthesis of polymethoxylated fused pyridine ring systems, including pyrido[4,3‐d]pyrimidines, which exhibit significant in vitro antitumor activity. These compounds show a broad spectrum of antitumor activity against various tumor cell lines, highlighting their potential as therapeutic agents in cancer treatment (Rostom, Hassan, & El-Subbagh, 2009).
Analgesic and Anti-Inflammatory Agents Another area of application involves the synthesis of novel compounds derived from visnaginone and khellinone, showing promising anti-inflammatory and analgesic activities. These findings suggest potential uses in managing pain and inflammation, contributing to the development of new therapeutic drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition The corrosion inhibition properties of piperidine derivatives on iron have been explored through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the potential use of these compounds in protecting metals from corrosion, highlighting their importance in industrial applications (Kaya et al., 2016).
Anticancer Activity via Anti-Angiogenic and DNA Cleavage Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic activity and DNA cleavage abilities. These compounds have shown significant potential in blocking blood vessel formation and inducing DNA damage in cancer cells, indicating their utility in anticancer therapies (Kambappa et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine .
Mode of Action
The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition effectively stops the synthesis of RNA and DNA, leading to the death of cancer cells .
Biochemical Pathways
The compound affects the biochemical pathway involving the synthesis of pyrimidine and purine . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the synthesis of RNA and DNA . This disruption can have downstream effects on cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
It is known that the compound’s metabolism can be curbed by the introduction of a methyl group . This modification may improve the compound’s bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to the death of cancer cells . This effect is due to the compound’s inhibition of DHFR and the subsequent disruption of the biochemical pathway involving the synthesis of pyrimidine and purine .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s efficacy can be affected by the presence of other substances that compete for binding to DHFR . Additionally, the compound’s stability can be influenced by factors such as pH and temperature
Future Directions
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-3-2-7-21-19(14)25-12-15-5-9-24(10-6-15)18-16-4-8-20-11-17(16)22-13-23-18/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFLDPPQKCFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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